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An In-depth Technical Guide to 1,3,5-Trimethyl-2-
phenoxy-benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive technical guide provides a detailed overview of the physical and chemical
properties of 1,3,5-trimethyl-2-phenoxy-benzene, a substituted diaryl ether with potential
applications in pharmaceutical and materials science. This document delves into the
compound's structural characteristics, physicochemical parameters, synthesis methodologies,
and spectroscopic profile, offering valuable insights for researchers and developers in relevant
fields.

Molecular Structure and Physicochemical
Properties

1,3,5-Trimethyl-2-phenoxy-benzene, also known as 2-phenoxy-mesitylene, possesses a
unique molecular architecture that dictates its physical and chemical behavior. The molecule
consists of a mesitylene (1,3,5-trimethylbenzene) core bonded to a phenoxy group through an
ether linkage at the 2-position.
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Molecular Structure:
Figure 1: 2D structure of 1,3,5-Trimethyl-2-phenoxy-benzene.

The presence of three methyl groups on one of the benzene rings introduces significant steric
hindrance around the ether linkage, influencing the molecule's conformation and reactivity.

Physicochemical Data Summary:

Property Value Source
CAS Number 61343-87-1 [1]
Molecular Formula Cis5H160 [1]
Molecular Weight 212.29 g/mol [1]
Boiling Point 289.9 °C at 760 mmHg [2]
Density 1.016 g/cm3 [2]
Flash Point 124.1 °C [2]
Refractive Index 1.556 [2]

Synthesis Methodologies

The synthesis of 1,3,5-trimethyl-2-phenoxy-benzene can be achieved through several
established synthetic routes, primarily involving the formation of the diaryl ether bond. The
choice of method often depends on the availability of starting materials, desired scale, and
tolerance to specific reaction conditions.

Ullmann-Type Condensation

The Ullimann condensation is a classical and widely used method for the synthesis of diaryl
ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.

Reaction Scheme:

Figure 2: Ullmann condensation for the synthesis of 1,3,5-trimethyl-2-phenoxy-benzene.
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Experimental Protocol (Kidwai et al., 2007): While the full text of the specific procedure by
Kidwai and colleagues was not accessible for this guide, a general protocol for a copper-
catalyzed Ullmann diaryl ether synthesis is as follows.[2] The causality behind this choice of
reagents lies in the ability of the copper(l) catalyst to facilitate the coupling of the aryl halide
and the phenoxide, which is generated in situ by the base. DMF is a suitable polar aprotic
solvent that can solubilize the reactants and withstand the required reaction temperature.

Step-by-Step Methodology:

To a reaction vessel, add 2-bromo-1,3,5-trimethylbenzene, phenol, potassium carbonate
(K2CO0:3), and a catalytic amount of copper(l) iodide (Cul).

e Add dimethylformamide (DMF) as the solvent.

o Heat the reaction mixture to 110 °C with stirring under an inert atmosphere.

o Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

e Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography to obtain 1,3,5-trimethyl-2-phenoxy-
benzene.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for C-O
bond formation, often offering milder reaction conditions and broader substrate scope
compared to traditional Ullmann reactions.

Reaction Scheme:

Figure 3: Palladium-catalyzed synthesis of 1,3,5-trimethyl-2-phenoxy-benzene.
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Experimental Protocol (General procedure based on Liu & Larock, 2006): The specific protocol
from Liu and Larock's work was not available in full for this guide.[2] The rationale for using a
palladium catalyst with a specific ligand like Xantphos is to create a catalytically active species
that can undergo oxidative addition with the aryl halide, followed by transmetalation with the
phenoxide and reductive elimination to form the diaryl ether. The choice of base and solvent is
crucial for the efficiency of the catalytic cycle.

Step-by-Step Methodology:

e In a reaction flask, combine 2-iodo-1,3,5-trimethylbenzene, phenol, a suitable base (e.g.,
Cs2C0s or KsPOa4), palladium(ll) acetate (Pd(OAc)z2), and a phosphine ligand such as
Xantphos.

e Add an anhydrous, deoxygenated solvent like toluene or dioxane.

e Heat the mixture to 100 °C under an inert atmosphere and stir until the reaction is complete
as monitored by TLC or GC-MS.

 After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of
celite to remove inorganic salts and the catalyst.

o Wash the filtrate with water and brine, then dry the organic layer over a drying agent.

e Remove the solvent under reduced pressure and purify the residue by column
chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution can also be employed for the synthesis of diaryl ethers,
particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of
1,3,5-trimethyl-2-phenoxy-benzene synthesis, this would typically involve the reaction of an
activated mesitylene derivative with a phenoxide.

Reaction Scheme:

Figure 4: Nucleophilic aromatic substitution for the synthesis of 1,3,5-trimethyl-2-phenoxy-
benzene.
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Experimental Protocol (General procedure based on Eberbach & Hensle, 1993): The full
experimental details from the cited literature were not accessible.[2] The principle of this
reaction is the attack of the nucleophilic phenoxide on the electron-deficient carbon of the aryl
halide. Fluorine is a good leaving group in SNAr reactions due to its high electronegativity,
which activates the ring towards nucleophilic attack. THF is a common solvent for such
reactions.

Step-by-Step Methodology:

Prepare sodium phenoxide by reacting phenol with a strong base like sodium hydride (NaH)
in an anhydrous solvent such as tetrahydrofuran (THF).

 To the solution of sodium phenoxide, add 2-fluoro-1,3,5-trimethylbenzene.

o Heat the reaction mixture to reflux and monitor its progress.

e Once the reaction is complete, cool the mixture and quench it carefully with water.
» Extract the product with an organic solvent.

e Wash the organic layer, dry it, and remove the solvent.

 Purify the crude product using an appropriate method like column chromatography.

Spectroscopic and Chemical Characterization

Due to the limited availability of published experimental data for 1,3,5-trimethyl-2-phenoxy-
benzene, a predictive analysis based on the spectroscopic data of structurally related
compounds is provided below. This section will be updated as experimental data becomes
available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Predicted):

o Aromatic Protons (Phenoxy group): Multiplets in the range of & 7.0-7.4 ppm.
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e Aromatic Protons (Mesitylene ring): A singlet at approximately & 6.8-7.0 ppm, corresponding
to the two equivalent aromatic protons on the trimethylbenzene ring.

» Methyl Protons: A singlet at around & 2.2-2.4 ppm for the nine equivalent protons of the three
methyl groups.

13C NMR (Predicted):
e Aromatic Carbons (Phenoxy group): Peaks in the region of  115-160 ppm.
e Aromatic Carbons (Mesitylene ring):

o Quaternary carbons attached to the methyl and phenoxy groups will appear in the
downfield region of the aromatic spectrum.

o The CH carbons of the mesitylene ring will be in the typical aromatic region.

» Methyl Carbons: A peak in the aliphatic region, typically around & 20-25 ppm.

Infrared (IR) Spectroscopy

Predicted IR Absorptions:

C-O-C Stretch (Aryl ether): A strong, characteristic band around 1200-1250 cm~1
(asymmetric stretch) and another band around 1000-1050 cm~* (symmetric stretch).

e Aromatic C-H Stretch: Peaks above 3000 cm™2.
 Aliphatic C-H Stretch (Methyl groups): Peaks just below 3000 cm~1.
e Aromatic C=C Bending: Several bands in the 1450-1600 cm~1 region.

e C-H Out-of-Plane Bending: Bands in the 690-900 cm~? region, which can be indicative of the
substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern:
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e Molecular lon (M*): A prominent molecular ion peak is expected at m/z 212, corresponding to
the molecular weight of the compound.

e Key Fragments:
o Loss of a methyl group ([M-15]*) at m/z 197.

o Cleavage of the ether bond, leading to fragments corresponding to the phenoxy radical
(m/z 93) and the trimethylphenyl cation (m/z 119) or the trimethylphenoxide radical and
the phenyl cation (m/z 77).

o Further fragmentation of these primary ions.

Reactivity and Potential Applications

The chemical reactivity of 1,3,5-trimethyl-2-phenoxy-benzene is influenced by the electron-
donating nature of the methyl groups and the ether linkage. The steric hindrance from the
ortho-methyl groups can affect reactions targeting the ether oxygen or the adjacent aromatic
positions.

Potential applications for this compound and its derivatives could lie in:

o Pharmaceutical Intermediates: As a building block for more complex molecules with potential

biological activity.[1]

o Materials Science: As a monomer or additive in the synthesis of polymers with specific

thermal or mechanical properties.

e Ligand Synthesis: The core structure could be functionalized to create novel ligands for

catalysis.

Conclusion

1,3,5-Trimethyl-2-phenoxy-benzene is a sterically hindered diaryl ether with a defined set of
physicochemical properties. Its synthesis can be accomplished through various established

coupling methodologies. While experimental spectroscopic data is not readily available in the
public domain, its spectral characteristics can be reasonably predicted based on its structure.
This technical guide serves as a foundational resource for researchers interested in exploring
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the chemistry and potential applications of this compound. Further experimental validation of its
properties and reactivity is encouraged to fully elucidate its scientific and commercial potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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